molecular formula C8H8OS B8656499 2,3-Dihydro-1-benzothiophen-6-ol

2,3-Dihydro-1-benzothiophen-6-ol

Cat. No. B8656499
M. Wt: 152.22 g/mol
InChI Key: ADLXYQZCQWIJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzothiophen-6-ol is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-1-benzothiophen-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzothiophen-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

2,3-dihydro-1-benzothiophen-6-ol

InChI

InChI=1S/C8H8OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2

InChI Key

ADLXYQZCQWIJGO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the sulfone from stage (i) (4.84 g, 26.3 mmol) in toluene (100 mL) and THF (70 mL) was added to a solution of DIBAL in toluene (1M, 100 mL, 100 mmol) and the mixture was then heated at reflux for 16 h. After cooling to room temperature EtOH (75 mL) was added cautiously followed by water (100 mL) with stirring. 6M HCl was added to the resulting thick suspension and the organic layer was separated. The aqueous layer was extracted with EtOAc (3×150 mL) and the combined organic layers were dried (MgSO4) and evaporated to a beige solid. Purification by column chromatography [SiO2; DCM/MeOH/880 NH3 (97:3:0.25) increasing polarity to (95:5:0.5)] afforded the desired title phenol as a beige solid (1.85 g, 53%); δH (CD3OD, 400 MHz) 3.13 (2H, t), 3.30 (2H, m), 6.41 (1H, d), 6.60 (1H, s), 6.98 (1H, d); MS m/z (ES−) 151 (M−H+).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.